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Compound of Interest

3-Amino-3-(4-fluorophenyl)propan-
1-ol

Cat. No.: B1289145

Compound Name:

3-Amino-3-(4-fluorophenyl)propan-1-ol is a chiral amino alcohol that has garnered significant
interest within the scientific community, particularly among researchers in medicinal chemistry
and drug development. Its structure, featuring a propanol backbone with a stereocenter at the
C3 position bearing both an amino group and a 4-fluorophenyl moiety, makes it a valuable and
versatile synthon. The presence of the fluorine atom is a key feature, as fluorine substitution is
a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity,
and improve binding affinity to biological targets[1]. This guide provides a comprehensive
overview of its chemical properties, synthesis, and reactivity, offering field-proven insights for its
application in research and development. This molecule and its analogs serve as crucial
intermediates in the synthesis of pharmacologically active compounds, including potential
antidepressants and anxiolytics, owing to their structural resemblance to known psychoactive
agents[2][3].

Core Physicochemical and Structural Properties

The functionality of 3-Amino-3-(4-fluorophenyl)propan-1-ol is dictated by its unique structural
combination: a primary alcohol, a primary amine, and an aromatic ring substituted with a highly
electronegative fluorine atom. These features govern its solubility, reactivity, and interaction
with biological systems.

Table 1: Chemical Identifiers and Properties
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Property Value Source(s)
Molecular Formula CoH12FNO [4115][6]
Molecular Weight 169.20 g/mol [5]1[6]

CAS Number 612532-52-2 (Racemate) [4107]

228422-49-9 ((S)-enantiomer) [51[6]

228422-47-7 ((R)-enantiomer)

Appearance Solid [5]

Purity Typically 295-97% [4115]

Sealed in a dry environment at
Storage [6]
room temperature

The molecule's chirality is a critical consideration for drug development professionals. The (S)
and (R) enantiomers can exhibit significantly different pharmacological and toxicological
profiles. Therefore, stereoselective synthesis or chiral resolution is often a mandatory step in its
application. The amino group confers basic properties, allowing for salt formation to improve
solubility and handling, while the hydroxyl group provides a site for hydrogen bonding and
further chemical modification. The 4-fluorophenyl group increases lipophilicity compared to an
unsubstituted phenyl ring and can engage in specific binding interactions within target proteins,
in addition to blocking metabolic oxidation at the para-position.

Synthesis and Purification Strategies

The synthesis of 3-Amino-3-(4-fluorophenyl)propan-1-ol is not widely detailed in standard
literature, but logical and effective routes can be derived from established methodologies for
analogous compounds, such as its 4-chloro counterpart[8]. A common and reliable strategy
involves the reduction of a suitable keto-amine or the reductive amination of a keto-alcohol
precursor.

General Synthetic Workflow

A highly plausible synthetic pathway begins with 3-chloro-1-(4-fluorophenyl)propan-1-one. This
precursor undergoes asymmetric reduction to establish the chiral hydroxyl center, followed by
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nucleophilic substitution of the chloride with an amine source. Alternatively, direct reduction of a
keto-azide precursor provides an efficient route to the final amino alcohol.

Synthetic Pathway

G—ChIoro-1-(4-f|uorophenyl)propan-l-ona

Asymmetric Reduction
e.g., CBS Catalyst, BH3)

(S)-3-Chloro-1-(4-fluorophenyl)propan-1-ol
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(NaN3, DMF)

Azide Intermediate

Reduction
(e.g., H2/Pd-C, LiAIH4)

(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Click to download full resolution via product page

Caption: A plausible synthetic workflow for chiral 3-Amino-3-(4-fluorophenyl)propan-1-ol.

Exemplary Laboratory Protocol (Reductive Amination
Approach)

This protocol is a representative methodology based on standard organic chemistry principles
and syntheses of similar structures|83].

+ Reaction Setup: To a solution of 1-(4-fluorophenyl)-3-hydroxypropan-1-one (1.0 eq) in
methanol (MeOH, 10 volumes) in a round-bottom flask, add ammonium acetate (5.0 eq) and
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sodium cyanoborohydride (NaBHsCN, 1.5 eq).

o Rationale: Reductive amination is a direct and efficient method. Ammonium acetate serves
as the ammonia source. NaBHsCN is chosen as the reducing agent because it is mild and
selectively reduces the imine intermediate formed in situ without significantly reducing the
starting ketone.

o Execution: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

o Work-up: Once the starting material is consumed, quench the reaction by the slow addition
of 1M hydrochloric acid (HCI) until the pH is ~2 to decompose the excess reducing agent.
Basify the mixture with 2M sodium hydroxide (NaOH) to a pH of ~10-11.

o Rationale: The acidic quench neutralizes the reaction and destroys excess hydride.
Subsequent basification deprotonates the ammonium salt of the product, rendering it
soluble in organic solvents for extraction.

o Extraction: Extract the aqueous layer three times with dichloromethane (DCM) or ethyl
acetate (EtOAc). Combine the organic layers.

 Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na2S0a),
filter, and concentrate under reduced pressure. The crude product can be purified by flash
column chromatography on silica gel, typically using a gradient of methanol in
dichloromethane (e.g., 0% to 10% MeOH) to yield the pure 3-Amino-3-(4-
fluorophenyl)propan-1-ol.

Spectroscopic and Analytical Characterization

Robust characterization is essential to confirm the structure and purity of the final compound.
Below are the expected spectral data signatures.

Table 2: Predicted Analytical Data
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Technique Expected Signature

o (ppm): 7.20-7.40 (m, 2H, Ar-H ortho to F),
6.95-7.10 (t, 2H, Ar-H meta to F), 4.10-4.20 (m,
1H, CH-N), 3.60-3.75 (m, 2H, CH2-0), 1.70-1.90
(m, 2H, CH2), 1.5-2.5 (br s, 3H, NHz2 and OH).

Note: Chemical shifts are predictive and can

1H NMR

vary with solvent.

3 (ppm): 160-164 (d, 1JCF, C-F), 140-142 (Cq),
13C NMR 128-130 (d, 2JCF, CH-Ar), 114-116 (d, 2JCF, CH-
Ar), 60-62 (CH2-0), 52-54 (CH-N), 38-40 (CHa).

v (cm~1): 3200-3500 (broad, O-H and N-H
FTIR stretch), 2850-3000 (C-H stretch), 1600 (C=C
aromatic stretch), 1220-1240 (C-F stretch).

[M+H]*: 170.0976. Fragmentation may involve
Mass Spec. loss of H20 (m/z 152.0875) or NHs. Adducts

such as [M+Na]* are also common[9].

Chemical Reactivity and Derivatization Potential

The dual functionality of the amino and hydroxyl groups makes this compound an excellent
substrate for a wide range of chemical transformations, enabling its use in constructing more

complex molecules.

» N-Functionalization: The primary amine is nucleophilic and readily undergoes acylation with
acid chlorides or anhydrides to form amides, sulfonylation to form sulfonamides, or alkylation
to form secondary or tertiary amines.

o O-Functionalization: The primary alcohol can be converted into a better leaving group (e.g.,
tosylate, mesylate) for subsequent nucleophilic substitution reactions. It can also undergo
etherification (e.g., Williamson ether synthesis) or esterification.

o Cyclization: Depending on the reaction partners, intramolecular cyclization involving both the
amine and hydroxyl groups is possible, leading to the formation of heterocyclic structures like
oxazines.
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Key Derivatization Pathways

3-Amino-3-(4-fluorophenyl)
propan-1-ol
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Click to download full resolution via product page
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Caption: Common reactivity pathways for 3-Amino-3-(4-fluorophenyl)propan-1-ol.

Significance in Medicinal Chemistry and Drug
Development

The true value of 3-Amino-3-(4-fluorophenyl)propan-1-ol lies in its application as a
sophisticated building block.

o Metabolic Stability: The C-F bond is exceptionally strong, and the fluorine atom at the para-
position of the phenyl ring effectively blocks a common site of metabolic oxidation by
cytochrome P450 enzymes. This can significantly increase the half-life and oral
bioavailability of a drug candidate[1].

» Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the benzylic
amine compared to its non-fluorinated analog. This fine-tuning of basicity can be critical for
optimizing a drug's solubility, cell permeability, and binding to its target receptor.

o Chiral Scaffold: As a chiral intermediate, it allows for the construction of enantiomerically
pure drugs. This is paramount in modern pharmacology to avoid off-target effects and
improve the therapeutic index. Its structural motif is found in precursors to important
pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIS)[3].
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» Bioisosteric Replacement: The fluorophenyl group can act as a bioisostere for other groups,
offering a way to modify a lead compound's properties while retaining its core binding
interactions. The potential for derivatives to exhibit diverse biological activities, from
anticancer to antioxidant effects, underscores the versatility of this scaffold[10].

Conclusion

3-Amino-3-(4-fluorophenyl)propan-1-ol is more than a simple chemical; it is a strategically
designed building block for the synthesis of advanced pharmaceutical agents. Its combination
of a chiral center, reactive functional groups, and the pharmacologically advantageous 4-
fluorophenyl moiety makes it an indispensable tool for researchers and scientists. A thorough
understanding of its chemical properties, synthetic routes, and reactivity is fundamental to
unlocking its full potential in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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